Methyl 5-methylhexa-2,4-dienoate
Description
Methyl 5-methylhexa-2,4-dienoate (C₈H₁₂O₂) is an α,β-unsaturated ester characterized by conjugated double bonds at positions 2 and 4 and a methyl substituent at position 3. It is primarily studied in stereoselective isomerization reactions, where its E/Z isomerization is mediated by dinuclear palladium complexes, achieving >99% selectivity for the Z-isomer under controlled conditions . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of complex cyclic systems like chrysanthemic acid derivatives .
Properties
CAS No. |
52148-91-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl 5-methylhexa-2,4-dienoate |
InChI |
InChI=1S/C8H12O2/c1-7(2)5-4-6-8(9)10-3/h4-6H,1-3H3 |
InChI Key |
KVAJOLKSQLKPHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
Reactivity and Functional Differences
The 5-methyl group sterically influences the transition state, favoring the Z-isomer via dinuclear palladium adduct stabilization .
Photodegradation Pathways: Unlike methyl (2E,4E)-7-oxohepta-2,4-dienoate, which forms during UV/TiO₂ degradation of phthalates, this compound lacks reported photodegradation products, suggesting greater stability under similar conditions .
Silylated analogs (e.g., methyl 3-(trimethylsilyl)hexa-3,4-dienoate) enable asymmetric cycloadditions due to their electron-deficient allene moieties .
Physicochemical Properties
- Boiling Point/Solubility: The 5-methyl group in this compound increases hydrophobicity compared to methyl sorbate, reducing aqueous solubility.
- Spectroscopic Data: NMR and MS profiles distinguish this compound from analogs via methyl singlet integration (δ 1.8 ppm) and molecular ion peaks at m/z 140 .
Q & A
Q. Advanced Research Focus
- Chain Length Effects : Compared to methyl deca-3,5-dienoate (CHO), shorter chains in Methyl sorbate increase electrophilicity, accelerating nucleophilic attacks but reducing thermal stability.
- Substituent Effects : Electron-withdrawing groups (e.g., cyano in ethyl 2-cyano-5-methylhexa-2,4-dienoate) enhance dienophile reactivity, while phenyl groups (e.g., ethyl 5-phenylpenta-2,4-dienoate) introduce steric hindrance.
- Data-Driven Design : Use Hammett plots to correlate substituent σ values with reaction rates for predictive modeling .
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